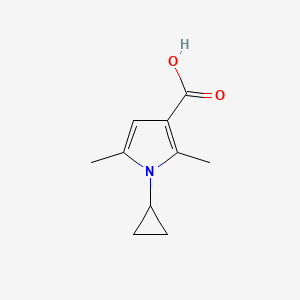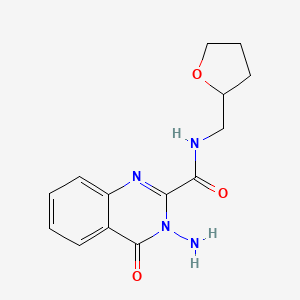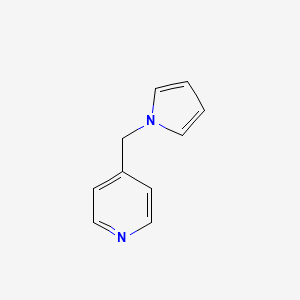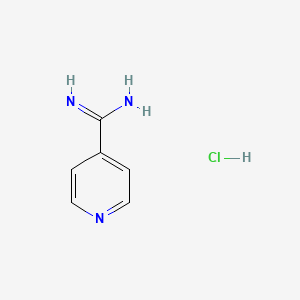![molecular formula C10H11N3S2 B1272863 5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 91129-85-0](/img/structure/B1272863.png)
5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2-thiol is a compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. The thiadiazole ring is known for its diverse pharmacological activities, and its derivatives are often explored for potential therapeutic applications, including anticancer properties .
Synthesis Analysis
The synthesis of thiadiazole derivatives can be achieved through various methods. One such method is the ultrasound-mediated one-pot synthesis, which is an environmentally friendly and rapid approach. This method has been used to synthesize derivatives like 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile, which exhibit anticancer activities . Another approach is the electrochemical oxidative intramolecular N-S bond formation, which has been employed to construct 3-substituted 5-amino-1,2,4-thiadiazoles . Additionally, the reaction of 2-phenyl-4-chloromethylselenazole with 2-amino-5-mercapto-1,3,4-thiadiazole under phase transfer catalyst conditions has been used to synthesize related compounds .
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives has been extensively studied using various spectroscopic techniques and X-ray diffraction. For instance, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was characterized, revealing its crystallization in the orthorhombic space group and the presence of intermolecular hydrogen bonds . Similarly, the structure of 2-amino-5-phenyl-1,3,4-thiadiazole was determined, showing the formation of dimers through hydrogen bonds .
Chemical Reactions Analysis
Thiadiazole derivatives undergo various chemical reactions, including regioselective alkylation and glycosylation. These reactions have been utilized to synthesize 5-amino-2-alkyl/glycosylthio-1,3,4-thiadiazoles with significant antioxidant activity . The recyclization of 3-N, N-dimethylthioureidoquinazolin-4(3H)-one has also been reported to produce 5-(2′-aminophenyl)-2-dimethylamino-1,3,4-thiadiazole .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The crystal structure analysis provides insights into the unit cell parameters, bond lengths, angles, and torsion angles . The electronic properties, such as the frontier molecular orbitals and molecular electrostatic potential maps, have been calculated using density functional theory (DFT) . The solubility and stability of these compounds in various solvents and conditions are critical for their potential applications in drug design and other fields.
Aplicaciones Científicas De Investigación
Anticancer Properties
- A study discussed the synthesis of a novel non-condensed pyrazoline-bearing hybrid molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties, starting from 5-amino-1,3,4-thiadiazole-2-thiol. This compound demonstrated promising in vitro anticancer activity (Yushyn, Holota, & Lesyk, 2022).
Anti-Convulsant Activity
- Research indicated that derivatives of 5-amino-1,3,4-thiadiazole-2-thiol exhibited significant anti-convulsant activity. This activity was attributed to the inhibition of the human Carbonic Anhydrase-II enzyme, as demonstrated through a pharmacophore model (Yusuf, Khan, Khan, & Ahmed, 2013).
Antibacterial Agents
- A study designed new 5-amino-1,3,4-thiadiazole-2-thiol derivatives as antibacterial agents. The compounds showed potent activity against both gram-positive and gram-negative bacterial strains, validating the design based on molecular connectivity and geometric configuration (Yusuf, Khan, Khan, & Ahmed, 2017).
Corrosion Inhibition
- The compound 5-amino 1,3,4-thiadiazole-2-thiol (5-ATT) was studied for its corrosion inhibition properties on mild steel in hydrochloric acid medium. The study revealed that 5-ATT acts as an effective inhibitor, with its efficiency increasing with concentration (Ouici, Tourabi, Benali, Selles, Jama, Zarrouk, & Bentiss, 2017).
Antidepressant Activity
- Imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol were synthesized and tested for their antidepressant activity. Some compounds showed significant activity, decreasing immobility time in comparison with a standard antidepressant drug (Yusuf, Khan, & Ahmed, 2008).
Heavy Metal Detection
- A fluorescent functionalizing group synthesized from 5-amino-1,3,4-thiadiazole-2-thiol was used on a magnetic nanocomposite surface for detecting heavy metal ions in water samples, particularly sensitive to Hg2+ ions (Mir, Jalilian, Karimi, Nejati-Yazdinejad, & Khammarnia, 2018).
Propiedades
IUPAC Name |
5-(2-phenylethylamino)-3H-1,3,4-thiadiazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c14-10-13-12-9(15-10)11-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTQEHDMZKCPPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NNC(=S)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387808 |
Source


|
| Record name | 5-[(2-phenylethyl)amino]-1,3,4-thiadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2-thiol | |
CAS RN |
91129-85-0 |
Source


|
| Record name | 5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2(3H)-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91129-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(2-phenylethyl)amino]-1,3,4-thiadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3,5-Bis-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1272783.png)

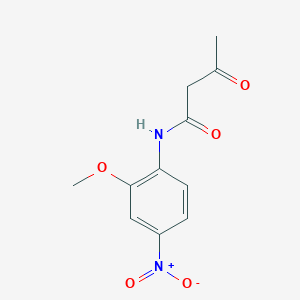
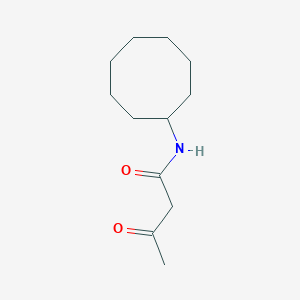

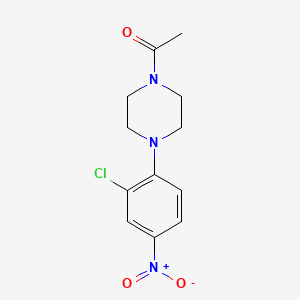

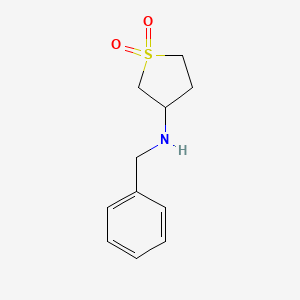
![4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272802.png)

